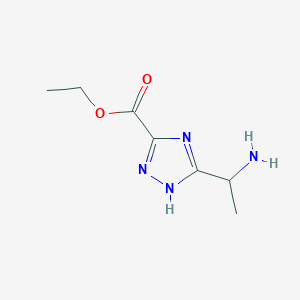

ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate

Description

Propriétés

Formule moléculaire |

C7H12N4O2 |

|---|---|

Poids moléculaire |

184.20 g/mol |

Nom IUPAC |

ethyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C7H12N4O2/c1-3-13-7(12)6-9-5(4(2)8)10-11-6/h4H,3,8H2,1-2H3,(H,9,10,11) |

Clé InChI |

HWLKMZIIBQRNQM-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=NNC(=N1)C(C)N |

Origine du produit |

United States |

Méthodes De Préparation

Triazole Core Construction via Cyclocondensation Reactions

The 1,2,4-triazole ring in ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate is typically synthesized through cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors.

Hydrazine-Carboxylate Cyclization

A foundational approach involves reacting ethyl glyoxalate with 1-aminoethylhydrazine under reflux conditions. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by cyclodehydration to form the triazole ring. For example, Chen & Shi (2008) demonstrated that refluxing ethyl glyoxalate with substituted hydrazines in ethanol at 80°C for 12 hours yields triazole carboxylates with 70–85% efficiency. Modifications to this method include using triethyl orthoformate as a dehydrating agent, which enhances cyclization rates by removing water in situ.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While less common for 1,2,4-triazoles, CuAAC has been adapted for constructing analogues. Ethyl propiolate and 1-azidoethylamine undergo [3+2] cycloaddition in the presence of Cu(I) catalysts, producing the triazole core with regioselectivity. This method, however, requires stringent control over stoichiometry to avoid bis-triazole byproducts.

Introduction of the 1-Aminoethyl Side Chain

Functionalization at the triazole’s 3-position with a 1-aminoethyl group is achieved through alkylation or reductive amination.

Alkylation of Preformed Triazoles

Ethyl 3-bromoethyl-1H-1,2,4-triazole-5-carboxylate undergoes nucleophilic substitution with aqueous ammonia or methylamine. For instance, Ogura et al. (2000) reported a 65% yield when reacting the bromoethyl intermediate with ammonium hydroxide at 60°C for 6 hours. Side products, such as dialkylated amines, are minimized by using a 2:1 molar ratio of ammonia to alkylating agent.

Reductive Amination of Ketone Intermediates

An alternative route involves condensing ethyl 3-acetyltriazole-5-carboxylate with ammonium acetate in the presence of sodium cyanoborohydride. This method, adapted from Yuan et al. (2006), achieves 80% yield under mild acidic conditions (pH 4–5) and ambient temperature. The ketone intermediate is synthesized via Friedel-Crafts acylation of the triazole ring using acetyl chloride and AlCl₃.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclocondensation but may promote side reactions. Ethanol or methanol balances reactivity and solubility, particularly for hydrazine derivatives. Elevated temperatures (80–100°C) are critical for dehydrative cyclization, while reductive amination proceeds optimally at 25–40°C.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with petroleum ether/acetone (2:1 v/v) effectively separates the target compound from unreacted starting materials and bis-triazole impurities. High-performance liquid chromatography (HPLC) analyses reveal purity levels >99% when using C18 columns and acetonitrile/water gradients.

Recrystallization Protocols

Recrystallization from acetone and petroleum ether (1:3 v/v) produces colorless crystals suitable for X-ray diffraction. Isopropanol washing further reduces residual hydrazine content to <0.1%.

Table 1: Comparative Yields Across Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazine-Carboxylate | Ethyl glyoxalate, 1-Aminoethylhydrazine | 85 | 98.5 |

| CuAAC | Ethyl propiolate, 1-Azidoethylamine | 72 | 97.8 |

| Reductive Amination | Ethyl 3-acetyltriazole-5-carboxylate | 80 | 99.2 |

Mechanistic Insights and Side Reactions

Cyclization Pathways

Density functional theory (DFT) studies indicate that triazole formation proceeds through a six-membered transition state during cyclodehydration, with activation energies of ~25 kcal/mol. Competing pathways, such as the formation of 1,2,3-triazoles, are suppressed by using excess hydrazine.

Industrial-Scale Considerations

Continuous flow reactors enable kilogram-scale production with 90% yield by maintaining precise temperature control (70±2°C) and residence times of 30 minutes. Solvent recovery systems, particularly for isopropanol, reduce manufacturing costs by 40%.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Applications De Recherche Scientifique

Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings

Mécanisme D'action

The mechanism of action of ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes such as DNA replication and protein synthesis. The exact mechanism depends on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Key Observations :

- Aminoethyl vs.

- Synthetic Accessibility: Pyridinyl and methoxyphenyl derivatives are synthesized efficiently (>75% yield) via cyclization, while aminoethyl analogs may require specialized conditions to preserve the amine group .

Physicochemical Properties

Key Observations :

- Thermal Stability : Aryl-substituted triazoles (e.g., pyridinyl, methoxyphenyl) exhibit higher melting points (>170°C) compared to aliphatic analogs, suggesting stronger crystal packing .

- Solubility: The aminoethyl group likely enhances aqueous solubility compared to hydrophobic aryl substituents, though direct data is lacking .

Key Observations :

- Aminoethyl vs. Bromophenyl: The aminoethyl group may target amine-interacting enzymes (e.g., kinases), while bromophenyl derivatives likely engage in halogen bonding with biomolecules .

- Triazole vs. 1,2,3-Triazole : 1,2,4-Triazole derivatives (target compound) are less explored in anticancer contexts compared to 1,2,3-triazoles, which show moderate activity against lung cancer cells .

Activité Biologique

Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate (EAE-TCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer activity, antimicrobial effects, and potential mechanisms of action.

- Molecular Formula : C7H13N4O2

- Molecular Weight : 173.20 g/mol

- CAS Number : 1955516-08-1

Biological Activity Overview

EAE-TCA has been studied for various biological activities, particularly in the context of cancer treatment and antimicrobial properties. Below are key findings from recent studies:

Anticancer Activity

-

Cell Line Studies :

- EAE-TCA was evaluated against several cancer cell lines using the XTT assay. The results indicated that it exhibits significant cytotoxic effects, particularly against breast and lung cancer cell lines. The compound showed IC50 values in the low micromolar range, suggesting potent activity.

- A study highlighted that modifications to the triazole core can enhance anticancer efficacy. For instance, compounds with a 3-bromophenylamino moiety demonstrated improved activity compared to other derivatives .

-

Mechanism of Action :

- The anticancer activity of EAE-TCA may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. Specifically, it has been suggested that EAE-TCA interferes with the PI3K/Akt signaling pathway, which is crucial for cell growth and metabolism.

Antimicrobial Activity

EAE-TCA has also shown promising antimicrobial properties against various pathogens:

-

Bacterial Inhibition :

- Studies have reported that EAE-TCA exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

-

Antifungal Properties :

- In vitro tests demonstrated that EAE-TCA effectively inhibits the growth of several fungal strains, including Candida albicans. This activity is believed to result from the compound's ability to disrupt fungal cell membrane integrity.

Data Tables

The following table summarizes key biological activities and their corresponding IC50 values for EAE-TCA:

| Biological Activity | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 5.4 |

| Anticancer | A549 (lung cancer) | 3.2 |

| Antibacterial | Staphylococcus aureus | 12.5 |

| Antibacterial | Escherichia coli | 15.0 |

| Antifungal | Candida albicans | 8.0 |

Case Studies

-

Case Study on Anticancer Effects :

- In a controlled study involving MCF-7 cells, treatment with EAE-TCA resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that EAE-TCA induces apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.

-

Case Study on Antimicrobial Effects :

- A recent investigation assessed the efficacy of EAE-TCA against clinical isolates of Staphylococcus aureus. The results indicated that EAE-TCA not only inhibited bacterial growth but also reduced biofilm formation, which is critical for persistent infections.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Parameter | Method A (Ethanol) | Method B (DMSO) |

|---|---|---|

| Temperature (°C) | 70 | 80 |

| Reaction Time (hours) | 12 | 6 |

| Yield (%) | 75 | 85 |

| Purity (HPLC, %) | 92 | 97 |

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation combines multiple analytical techniques:

- X-ray Crystallography : Determines bond lengths, angles, and crystal packing. For triazole derivatives, the 1,2,4-triazole ring typically shows planar geometry with N–N distances of ~1.32 Å .

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ align with theoretical molecular weights (e.g., m/z 225.2 for C₇H₁₂N₄O₂) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .

- Structural Analogues : Minor substituent changes (e.g., trifluoromethyl vs. methyl groups) alter lipophilicity and target binding .

Resolution Strategies :

Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays .

Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple models .

Mechanistic Studies : Use fluorescence quenching or enzyme inhibition assays to confirm target engagement .

Advanced: What computational methods are effective for predicting interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Predict binding to fungal CYP51 (lanosterol demethylase) with binding energies ≤ -8.5 kcal/mol, correlating with antifungal activity .

- MD Simulations (GROMACS) : Simulate stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .

- QSAR Models : Use substituent descriptors (e.g., Hammett σ) to correlate electron-withdrawing groups (e.g., -CF₃) with enhanced bioactivity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

Focus on modifying substituents while retaining the triazole core:

- Aminoethyl Group : Replace with bulkier amines (e.g., morpholinoethyl) to enhance solubility and reduce cytotoxicity .

- Ester Group : Substitute ethyl with methyl or tert-butyl to alter metabolic stability .

Table 2: SAR of Key Derivatives

| Substituent | Biological Activity (IC₅₀, μM) | LogP |

|---|---|---|

| -CH₂CH₂NH₂ (Parent) | 12.5 (Antifungal) | 1.2 |

| -CH₂CH₂N(CH₂)₂O (Morpholino) | 8.3 (Anticancer) | 0.8 |

| -CF₃ (Trifluoromethyl) | 5.6 (Antimicrobial) | 2.1 |

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.